molecular formula C25H35Cl2NO3 B10796069 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol

Cat. No.: B10796069
M. Wt: 468.5 g/mol
InChI Key: PYYQRZYUJWWEQF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, a methyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chlorophenyl and methoxyphenyl intermediates: These intermediates can be synthesized through standard aromatic substitution reactions.

    Coupling of intermediates: The chlorophenyl and methoxyphenyl intermediates are then coupled under specific conditions to form the desired heptan-3-ol backbone.

    Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the nitrogen atom of morpholine attacks an electrophilic carbon on the heptan-3-ol backbone.

    Final modifications: Any necessary modifications to the functional groups are made to achieve the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-ol
  • 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)butan-1-ol
  • 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)pentan-1-ol

Uniqueness

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C25H35Cl2NO3

Molecular Weight

468.5 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol;hydrochloride

InChI

InChI=1S/C25H34ClNO3.ClH/c1-19(2)12-13-25(28,21-6-10-23(29-3)11-7-21)24(18-27-14-16-30-17-15-27)20-4-8-22(26)9-5-20;/h4-11,19,24,28H,12-18H2,1-3H3;1H

InChI Key

PYYQRZYUJWWEQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)OC)(C(CN2CCOCC2)C3=CC=C(C=C3)Cl)O.Cl

Origin of Product

United States

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